

VUF 5681 Dihydrobromide: A Technical Guide for Neuroscience Research

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Compound of Interest

Compound Name: VUF 5681 dihydrobromide

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Abstract

VUF 5681 dihydrobromide is a synthetic, potent, and selective antagonist of the histamine H3 receptor (H3R), with evidence suggesting it also possesses partial agonist properties. As the H3R is a key presynaptic autoreceptor and heteroreceptor in the central nervous system (CNS), modulating the release of histamine and other crucial neurotransmitters, VUF 5681 serves as a valuable pharmacological tool for investigating a wide array of neurological processes. This technical guide provides a comprehensive overview of VUF 5681's pharmacological profile, detailed experimental protocols for its application in neuroscience research, and visualizations of relevant signaling pathways and experimental workflows. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize VUF 5681 in their studies of CNS function and pathology.

Introduction

Histamine is a well-established neurotransmitter in the CNS, exerting its effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. The histamine H3 receptor is of particular interest to neuroscientists due to its strategic location on presynaptic nerve terminals. As an autoreceptor, the H3R provides negative feedback on histamine synthesis and release. As a heteroreceptor, it modulates the release of other key neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This positions the H3R as a critical

node in the regulation of diverse physiological functions such as cognition, sleep-wake cycles, and appetite.

VUF 5681 dihydrobromide has emerged as a significant research tool for dissecting the roles of the H3R in the brain. Its characterization as a neutral antagonist with partial agonist activity allows for nuanced investigations into H3R signaling.^[1] This guide synthesizes the available pharmacological data and provides detailed methodologies for the application of VUF 5681 in key neuroscience research techniques.

Pharmacological Profile of VUF 5681 Dihydrobromide

VUF 5681 is a potent ligand for the histamine H3 receptor. While comprehensive binding affinity data across all human histamine receptor subtypes is not readily available in the public domain, its high affinity for the H3R has been established.

Parameter	Value	Receptor	Reference
pKi	8.35	Histamine H3	Not explicitly stated in search results

Note: The pKi value is the negative logarithm of the inhibitory constant (Ki), where a higher value indicates a stronger binding affinity. Further research is required to fully characterize the binding profile of VUF 5681 at H1, H2, and H4 receptors to ascertain its selectivity.

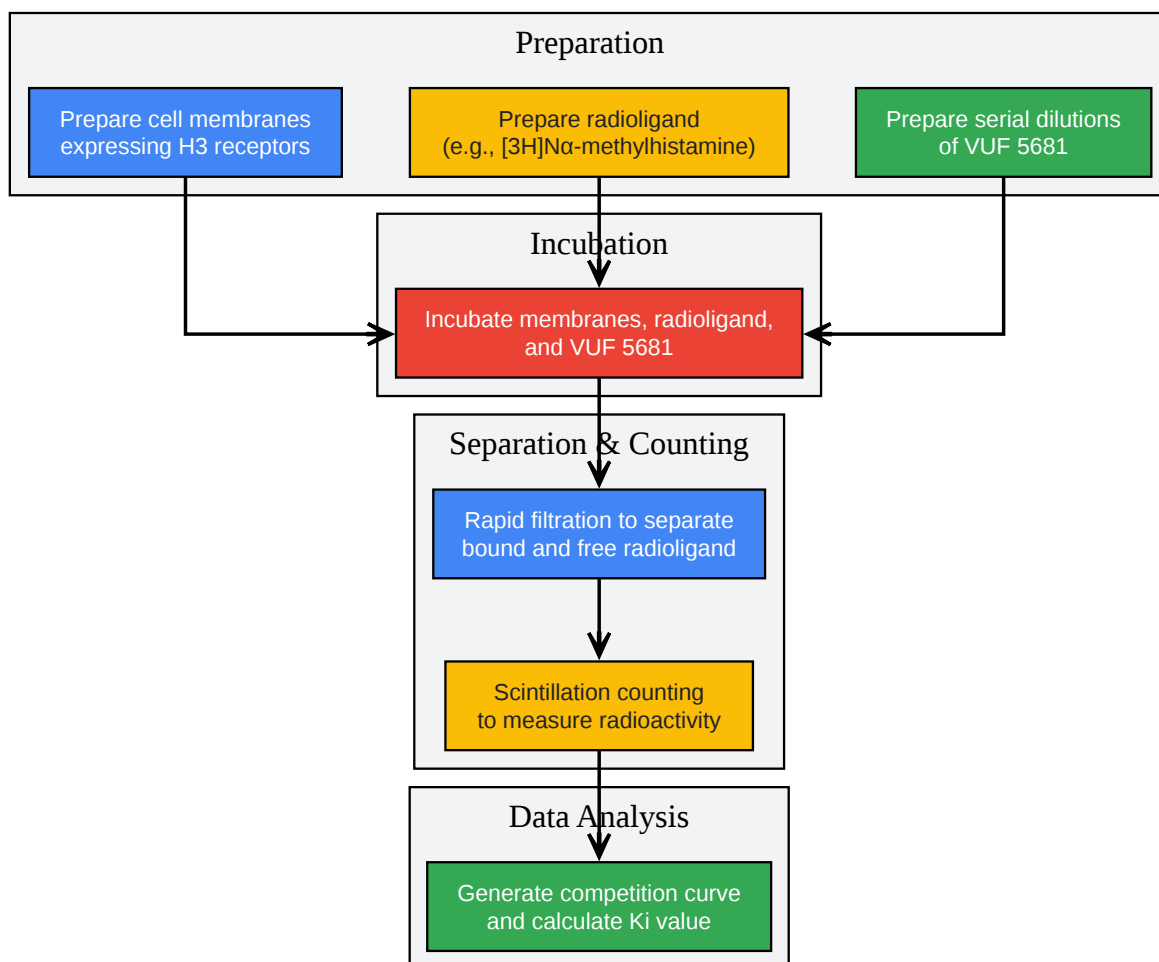
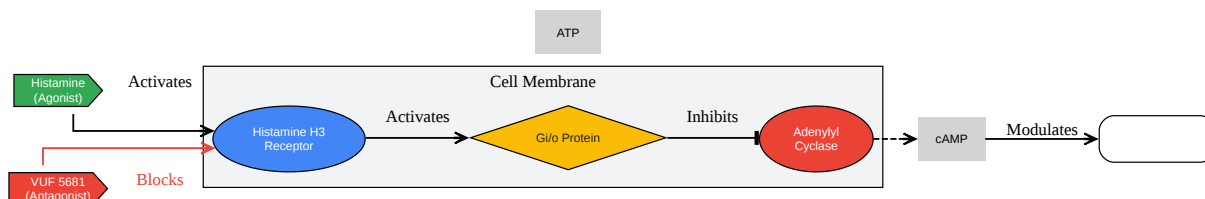
Functionally, VUF 5681 acts as a neutral antagonist at the H3 receptor, meaning it can block the effects of H3R agonists like thioperamide.^[1] There is also evidence to suggest that VUF 5681 can exhibit partial agonist activity, which should be a consideration in experimental design.^[1]

Signaling Pathways and Experimental Workflows

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the G α i/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular

cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunits can also modulate the activity of other effectors, such as ion channels. As an antagonist, VUF 5681 blocks this cascade.



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References

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